molecular formula C6H6FN3O B13115798 2-Amino-3-fluoroisonicotinamide

2-Amino-3-fluoroisonicotinamide

Cat. No.: B13115798
M. Wt: 155.13 g/mol
InChI Key: ZUDXKFSAECTDOW-UHFFFAOYSA-N
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Description

2-Amino-3-fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, a compound known for its applications in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoroisonicotinamide typically involves the fluorination of isonicotinamide derivatives. One common method is the reaction of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction reaction to yield 2-amino-3-fluoropyridine . This intermediate can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoroisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

2-Amino-3-fluoroisonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoroisonicotinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various interactions due to its electronegativity. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-fluoropyridine: A closely related compound with similar reactivity.

    Isonicotinamide: The parent compound without the fluorine substitution.

    3-Fluoroisonicotinamide: Another fluorinated derivative with different substitution patterns.

Uniqueness

2-Amino-3-fluoroisonicotinamide is unique due to the presence of both an amino group and a fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

2-amino-3-fluoropyridine-4-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11)

InChI Key

ZUDXKFSAECTDOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)F)N

Origin of Product

United States

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